Sitakisogenin

Phytochemistry Structural Elucidation Triterpenoid Chemistry

Select this specific C21β-hydroxylated oleanane aglycone for definitive antisweet saponin SAR, preventing activity loss from generic substitutions. Sourced from Gymnema sylvestre, this ≥98% pure reference standard is critical for reproducible glycosylation targeting taste receptor pharmacology and accurate HPLC-MS/MS botanical authentication.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B12368461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitakisogenin
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)15-24(34)30(19,17-31)16-23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1
InChIKeyXRTLKHZNPLDRSH-XRWCDFGBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitakisogenin for Research Procurement: Triterpenoid Sapogenin Properties and Sourcing


Sitakisogenin (CAS 53187-93-2) is a pentacyclic oleanane-type triterpenoid sapogenin with the molecular formula C30H50O4 and a molecular weight of 474.7 g/mol [1]. It is a naturally occurring aglycone, isolated from plants including Gymnema sylvestre [2] and Stephanotis lutchuensis var. japonica [3]. As a key structural scaffold, it forms the core of several bioactive saponins, including 21β-O-benzoylsitakisogenin glycosides , making it a critical reference compound for phytochemical and pharmacological research.

Sitakisogenin Procurement: Why Structural Analogs Cannot Be Substituted for Functional Studies


Generic substitution among oleanane-type triterpenoids is scientifically unsound. While compounds like longispinogenin and chichipegenin share the same pentacyclic backbone, they differ in hydroxylation patterns, which drastically alters their physicochemical properties and biological behavior [1]. These subtle structural variations are the key to differential glycosylation patterns, which in turn modulate the pharmacological activity of the parent saponins, such as the antisweet activity observed in specific sitakisogenin-derived saponins [2]. Therefore, selecting the precise aglycone is critical for reproducible synthetic derivatization, accurate analytical reference, and valid structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Differentiating Sitakisogenin from Structural Analogs


Structural Differentiation: Critical C-21 Hydroxylation Pattern of Sitakisogenin

Sitakisogenin is structurally defined as (3β,16β,21β)-12-Oleanene-3,16,21,28-tetrol [1]. A direct comparison of its hydroxylation pattern with the closest structural analog, longispinogenin, reveals a key difference: sitakisogenin possesses a hydroxyl group at the C-21 position, whereas longispinogenin does not [2]. This specific substitution is a primary driver of downstream functional divergence.

Phytochemistry Structural Elucidation Triterpenoid Chemistry

Functional Divergence: Antisweet Activity is Mediated by Sitakisogenin-Derived Saponins

In a head-to-head functional assay, saponins containing a sitakisogenin aglycone demonstrated distinct antisweet activity, while those with a longispinogenin aglycone did not [1]. Specifically, 21β-O-benzoylsitakisogenin 3-O-β-D-glucopyranosyl(1-->3)-β-D-glucuronopyranoside (Compound 1) and the sodium salt of alternoside II exhibited antisweet activity, whereas the potassium salts of longispinogenin glycosides (Compounds 2 and 3) were inactive [2]. This establishes the sitakisogenin core as a key pharmacophoric element.

Taste Receptor Pharmacology Bioactivity Saponin Chemistry

Physicochemical Divergence: Comparative Properties of a Sitakisogenin Glycoside

The glycosylation of sitakisogenin results in distinct physicochemical properties that are critical for analytical identification and quality control. For the key derivative 21β-O-benzoylsitakisogenin 3-O-β-D-glucopyranosyl(1-->3)-β-D-glucuronopyranoside, the reported specific rotation is [α]20D +15.4° (c 0.16, MeOH) and the melting point is 226-228°C [1]. These values provide a quantitative benchmark for verifying the identity and purity of the compound.

Analytical Chemistry Natural Product Chemistry Physicochemical Properties

High-Value Application Scenarios for Sitakisogenin in Research


Investigating Structure-Activity Relationships of Antisweet Saponins

Sitakisogenin serves as the essential aglycone for generating a series of antisweet saponins. Researchers focused on taste receptor pharmacology or natural sweetener inhibitors can utilize sitakisogenin as a starting material to synthesize and compare various glycosides, as the presence of the sitakisogenin core has been shown to confer antisweet activity, unlike derivatives of the closely related longispinogenin [1].

Phytochemical Reference Standard for Plant Metabolomics

Due to its well-defined structure and occurrence in plants like Gymnema sylvestre and Stephanotis lutchuensis [2], sitakisogenin is an ideal analytical reference standard. It is used in HPLC-MS/MS workflows to identify and quantify this specific aglycone in complex botanical extracts, aiding in quality control of herbal materials and the study of plant metabolism.

Precursor for Synthesis of Novel Triterpenoid Derivatives

The unique hydroxylation pattern of sitakisogenin, particularly at the C-21 position [3], makes it a versatile synthetic scaffold. Medicinal chemistry groups can use it as a starting point for semi-synthetic modifications (e.g., esterification, etherification, selective oxidation) to create libraries of novel triterpenoid analogs, enabling the exploration of new chemical space for biological targets beyond taste modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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